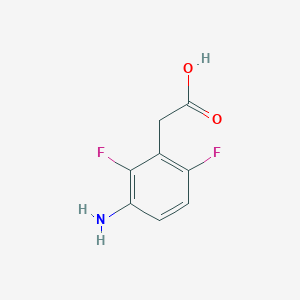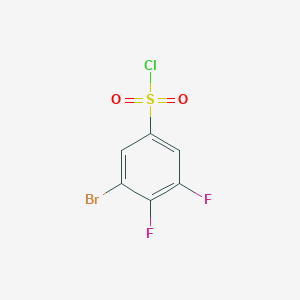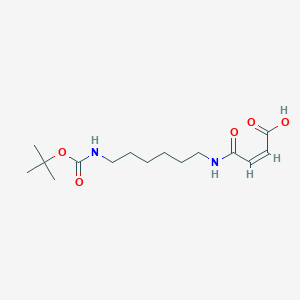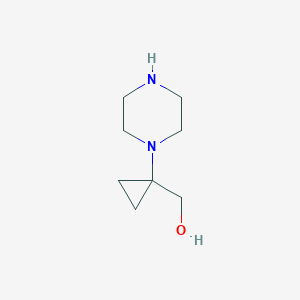![molecular formula C18H15NO3 B12852550 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is an organic compound that features a unique structure combining an indole core with a dioxolane ring
准备方法
The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with indole derivatives under specific conditions. One common method includes the use of a base catalyst in an organic solvent, such as ethanol, to facilitate the condensation reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .
化学反应分析
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
科学研究应用
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
相似化合物的比较
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde can be compared with similar compounds such as:
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound also features a dioxolane ring and is used in similar applications.
Difenoconazole: A dioxolane-containing fungicide with broad-spectrum activity.
Propiconazole: Another triazole fungicide with a similar mechanism of action
属性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC 名称 |
5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO3/c20-11-15-10-19-17-6-5-14(9-16(15)17)12-1-3-13(4-2-12)18-21-7-8-22-18/h1-6,9-11,18-19H,7-8H2 |
InChI 键 |
KWUFEQOHSYSIFW-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


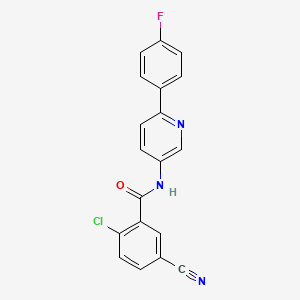
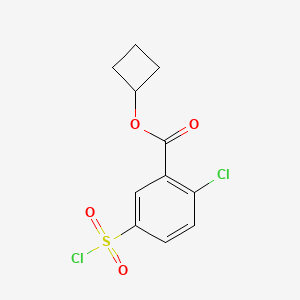

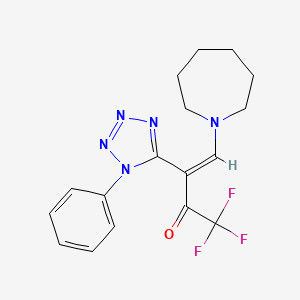
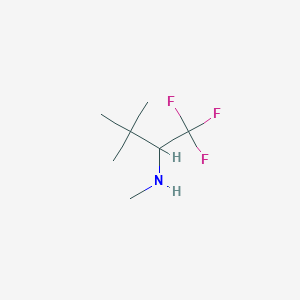

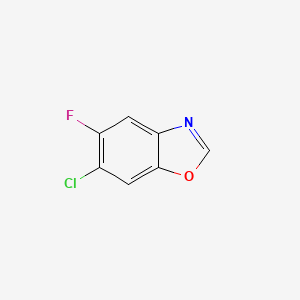
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


